molecular formula C9H15NO2 B11913713 1-Azaspiro[4.4]nonane-2-carboxylic acid CAS No. 96798-47-9

1-Azaspiro[4.4]nonane-2-carboxylic acid

Cat. No.: B11913713
CAS No.: 96798-47-9
M. Wt: 169.22 g/mol
InChI Key: ZXMYUPJTDAGGFW-UHFFFAOYSA-N
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Description

1-Azaspiro[44]nonane-2-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₁₅NO₂ It features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.4]nonane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of radical chemistry, where free radicals are used to form the spirocyclic structure. For example, the stannyl radical-promoted reaction of certain uracil derivatives can yield 1-oxa-6-azaspiro[4.4]nonane bicyclic nucleosides .

Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide this compound in various quantities for research purposes .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[4.4]nonane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.

Major Products: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the spirocyclic structure .

Scientific Research Applications

Biological Evaluations

Recent studies have highlighted the biological potential of 1-azaspiro[4.4]nonane-2-carboxylic acid:

  • Pharmacological Activity : The compound has shown promise in modulating biological pathways, making it a candidate for drug development . Its structural analogs have been evaluated for permeability and bioactivity, indicating medium to high permeability in certain derivatives compared to established drugs .

Case Studies

  • Novel Spirocyclic Scaffolds :
    • A study synthesized a series of spirocyclic compounds for library creation aimed at drug discovery. The compounds exhibited varying degrees of biological activity, suggesting that modifications to the azaspiro structure could enhance efficacy .
  • Asymmetric Synthesis :
    • Research demonstrated an efficient method for creating 1-azaspiro[4.4]nonane frameworks with high selectivity, which is crucial for developing therapeutics with specific action mechanisms .

Potential Therapeutic Applications

The unique structure of this compound suggests several therapeutic applications:

  • Antidepressant Activity : Some derivatives have been investigated for their potential as antidepressants due to their ability to interact with neurotransmitter systems .
  • Antitumor Activity : Preliminary evaluations indicate that specific analogs may possess antitumor properties, warranting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.4]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 1-Azaspiro[4.4]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group.

Biological Activity

1-Azaspiro[4.4]nonane-2-carboxylic acid is a compound characterized by its unique spirocyclic structure, which includes both nitrogen and carboxylic acid functionalities. This structural arrangement is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound interacts with various biomolecules, influencing several biochemical pathways:

  • Enzyme Interaction : The compound can form stable complexes with enzymes, potentially inhibiting or modifying their activity. For example, it has been shown to interact with carboxylesterases, affecting their hydrolytic activity.
  • Gene Expression Modulation : This compound can influence gene expression by interacting with transcription factors and regulatory proteins, leading to alterations in the expression levels of specific genes.

Cellular Effects

The biological activity of 1-azaspirone compounds extends to various cellular processes:

  • Cell Signaling : The compound modulates the activity of signaling molecules such as kinases and phosphatases, which are crucial for cell signaling cascades.
  • Metabolic Pathways : It is involved in metabolic pathways by interacting with enzymes that regulate metabolic flux, potentially affecting levels of metabolites like amino acids and nucleotides.

Molecular Mechanism

The mechanism of action for this compound involves:

  • Binding Interactions : The compound binds to active sites of enzymes or receptors, either inhibiting or activating their functions. For instance, it may inhibit proteases by preventing substrate access.
  • Influence on Transcription : By binding to DNA or RNA, the compound affects transcription and translation processes, thereby regulating protein synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Research has shown that derivatives of this compound exhibit moderate inhibitory activity against MMP-2 and MMP-9. These enzymes are implicated in various pathological processes such as cancer metastasis and tissue remodeling.
    Compound NameMMP Inhibition ActivityReference
    Compound 6dHigh
    Compound 5aModerate
  • GABA Receptor Activity : A study demonstrated that carboxylic acid-containing ligands related to this compound showed high aqueous solubility and low toxicity while influencing GABA_A receptor activity in vitro. This suggests potential applications in treating respiratory conditions due to their bronchodilator effects.
  • Synthesis and Evaluation : Efficient synthetic routes have been developed for producing this compound derivatives, allowing for extensive structure-activity relationship (SAR) studies that highlight the importance of specific functional groups in enhancing biological activity.

Properties

CAS No.

96798-47-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-azaspiro[4.4]nonane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-8(12)7-3-6-9(10-7)4-1-2-5-9/h7,10H,1-6H2,(H,11,12)

InChI Key

ZXMYUPJTDAGGFW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(N2)C(=O)O

Origin of Product

United States

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